
Bis(2-amino-4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-amino-4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzophenone, where two chlorine atoms and two amino groups are substituted on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-amino-4-chlorophenyl)methanone can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-amino-4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
Bis(2-amino-4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of bis(2-amino-4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar structure but lacks amino groups.
Bis(2-amino-4-methoxyphenyl)methanone: Contains methoxy groups instead of chloro groups.
Bis(2-amino-4-nitrophenyl)methanone: Contains nitro groups instead of chloro groups.
Uniqueness
Bis(2-amino-4-chlorophenyl)methanone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
5100-37-8 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
bis(2-amino-4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10Cl2N2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H,16-17H2 |
Clave InChI |
ZDXUOKBMANBFMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)C(=O)C2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


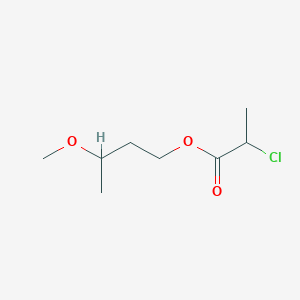
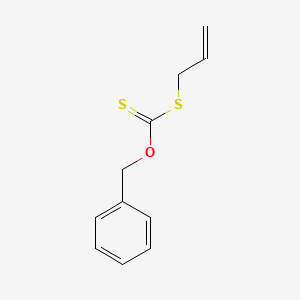

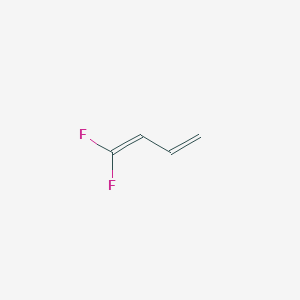
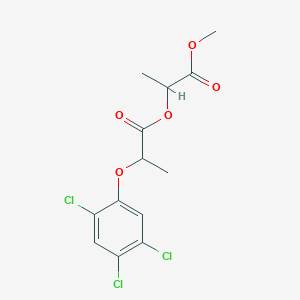

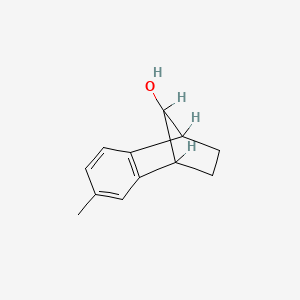
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)

![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)


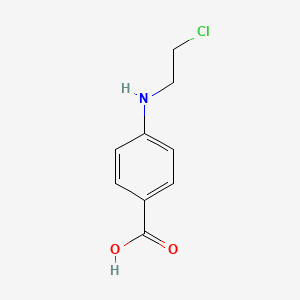
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
